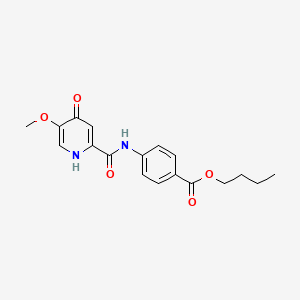![molecular formula C20H20F3NO2 B6561572 N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1091041-72-3](/img/structure/B6561572.png)
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide (PFTA) is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. PFTA has been found to have a wide range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.
科学的研究の応用
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been studied for its potential applications in the medical and scientific fields. It has been found to have potential use in the treatment of diabetes, as it has been shown to reduce glucose levels in the blood. Additionally, this compound has been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells.
作用機序
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has been found to have a number of biochemical and physiological effects. The exact mechanism of action of this compound is not yet fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, this compound has been found to interact with the insulin receptor, which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce glucose levels in the blood, as well as inhibit the growth of certain types of cancer cells. Additionally, this compound has been found to interact with the insulin receptor, which is involved in the regulation of blood glucose levels. Furthermore, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
実験室実験の利点と制限
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, this compound is not suitable for use in humans, as it has not been approved for clinical use. Additionally, this compound is not stable in aqueous solutions and is rapidly metabolized in vivo, making it difficult to study its effects in vivo.
将来の方向性
There are a number of potential future directions for N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide research. One potential direction is to further study its potential applications in the medical and scientific fields. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, further research could be conducted to develop a formulation of this compound that is more stable in aqueous solutions and has a longer half-life in vivo. Finally, further research could be conducted to develop a formulation of this compound that is suitable for use in humans.
合成法
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide can be synthesized in a three-step process. The first step involves the condensation of 4-bromobenzonitrile with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methyl-4-phenyl-2-oxazoline. The second step involves the reaction of the 2-oxazoline with trifluoromethanesulfonimide to form 4-methyl-4-phenyl-2-oxazoline-4-triflate, which is then hydrolyzed to form this compound.
特性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2/c21-20(22,23)17-8-6-15(7-9-17)18(25)24-14-19(10-12-26-13-11-19)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUMAMAZWVWRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide](/img/structure/B6561495.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B6561496.png)
![2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6561513.png)
![2,3-dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6561521.png)
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561524.png)


![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6561578.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561596.png)
